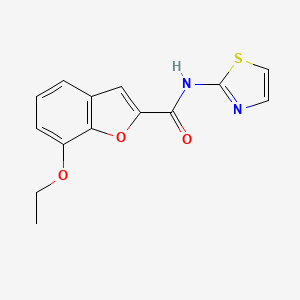

7-エトキシ-N-(チアゾール-2-イル)ベンゾフラン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran and thiazole families. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Thiazole derivatives also exhibit diverse biological activities, such as antimicrobial, antiretroviral, and anticancer properties . The combination of these two moieties in a single compound makes 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide a promising candidate for various scientific research applications.

科学的研究の応用

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:

作用機序

Target of Action

The primary target of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s mode of action is similar to that of other COX inhibitors, such as indomethacin and diclofenac .

Biochemical Pathways

By inhibiting the COX enzymes, 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever . By blocking this pathway, the compound can reduce these symptoms .

Result of Action

The inhibition of COX enzymes by 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . Therefore, the compound’s action results in anti-inflammatory effects .

生化学分析

Biochemical Properties

The thiazole ring in 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This property makes it a versatile scaffold in the design of new compounds with diverse biological activities .

Cellular Effects

These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

The synthesis of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide involves several steps:

Synthesis of Benzofuran-2-carboxylic Acid: The benzofuran core is synthesized through a series of reactions, including cyclization and functional group modifications.

Formation of Thiazole Moiety: The thiazole ring is introduced through a condensation reaction involving appropriate thiazole precursors.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

化学反応の分析

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced products.

Common reagents and conditions used in these reactions include palladium catalysts for C-H arylation and transamidation procedures . Major products formed from these reactions include various substituted benzofuran and thiazole derivatives.

類似化合物との比較

7-Ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide can be compared with other similar compounds:

Benzofuran Derivatives: Compounds like methoxsalen and amiodarone share the benzofuran core and exhibit similar biological activities.

Thiazole Derivatives: Compounds like ritonavir and abafungin share the thiazole moiety and have comparable antimicrobial and anticancer properties.

The uniqueness of 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide lies in the combination of both benzofuran and thiazole moieties, which enhances its biological activity and broadens its range of applications.

生物活性

7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features, including the thiazole ring and benzofuran moiety, contribute to its diverse biological effects, which include antimicrobial, anti-inflammatory, and anticancer properties.

The primary mechanism of action for 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to a decrease in prostaglandin production, which is crucial in mediating inflammation and pain responses.

Antimicrobial Properties

Research indicates that compounds similar to 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide exhibit significant antimicrobial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antiviral properties against viruses such as herpes simplex virus and hepatitis C virus.

Anticancer Activity

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines. In particular, 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide has been evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating its potential as a therapeutic agent .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. A study highlighted that certain derivatives exhibited protective actions against NMDA-induced excitotoxicity in neuronal cells, suggesting a potential role in neurodegenerative disease treatment .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide enhances its selectivity and potency compared to other similar compounds. The thiazole ring is particularly significant for its pharmacological properties, while modifications to the benzofuran moiety can optimize activity against specific biological targets .

Table 1: Biological Activity Summary

Case Studies

- Anticancer Study : A series of chalcone derivatives related to 7-ethoxy-N-(thiazol-2-yl)benzofuran-2-carboxamide were synthesized and tested for anticancer activity. One derivative showed significant cytotoxic effects on various cancer cell lines, indicating the potential for developing new cancer therapies based on this scaffold .

- Neuroprotection : In vitro studies demonstrated that selected derivatives provided considerable protection against excitotoxicity in neuronal cultures, comparable to established neuroprotective agents like memantine .

特性

IUPAC Name |

7-ethoxy-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-2-18-10-5-3-4-9-8-11(19-12(9)10)13(17)16-14-15-6-7-20-14/h3-8H,2H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWJAJQPIDRRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。